molecular formula C8H10ClNO B154041 2-Amino-2-(2-chlorophenyl)ethanol CAS No. 127428-62-0

2-Amino-2-(2-chlorophenyl)ethanol

Cat. No. B154041
M. Wt: 171.62 g/mol
InChI Key: HALZSHRJUMADMG-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chlorophenyl)ethanol is a chemical compound that is structurally related to certain indoles and phenylethanolamines. While the provided papers do not directly discuss 2-Amino-2-(2-chlorophenyl)ethanol, they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2,6-Diaminophenyl)ethanol, involves heating in aqueous phosphoric or sulfuric acid to yield hydroxyindoline and aminoindoline, respectively . These intermediates can then be dehydrogenated to form 4-hydroxy- and 4-aminoindoles. Similarly, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of β2 agonists, has been developed, indicating that halogenated phenylethanolamines can be synthesized and may exhibit significant pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2-chlorophenyl)ethanol would consist of an amino group and a chlorophenyl group attached to an ethanol backbone. The presence of halogen atoms, as seen in the related compounds studied, suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also resist rapid metabolic inactivation due to the halogen's electron-withdrawing effects, which can stabilize the molecule .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Amino-2-(2-chlorophenyl)ethanol often include dehydrogenation steps to yield indoles . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also undergo dehydrogenation or other reactions that could be catalyzed by the presence of a halogen atom, potentially leading to the formation of various derivatives or metabolites.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(2-chlorophenyl)ethanol are not directly discussed in the provided papers, the pharmacokinetics of structurally related compounds have been studied. These compounds have shown that increases in dosage lead to proportionate increases in maximum blood substance concentration, with detectable times in blood ranging from 72 to more than 96 hours . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also have a prolonged presence in the bloodstream and could be subject to similar pharmacokinetic behavior.

Scientific Research Applications

Asymmetric Synthesis in Pharmaceutical Intermediates

2-Amino-2-(2-chlorophenyl)ethanol is a critical pharmaceutical intermediate. It is utilized in the synthesis of adrenoceptor receptor agonists and as a chiral intermediate in several drug syntheses. For instance, its asymmetric synthesis through microbial biocatalysis using Candida ontarioensis has been researched, achieving a high yield and enantiomeric excess (ee) (Ni, Zhang, & Sun, 2012). Similarly, Alternaria alternata isolates have been used for its efficient synthesis, with the biocatalyst optimization leading to high conversion and ee (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

Biocatalytic Processes for Drug Synthesis

Biocatalytic processes using various microbial strains have been developed for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol and its derivatives. These processes are significant for producing chiral intermediates for drugs like Miconazole, an antifungal agent. A study using Acinetobacter sp. achieved a high yield and ee in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone (Miao, Liu, He, & Wang, 2019). Another research used Geotrichum candidum for the asymmetric synthesis of a precursor of a class of drugs, obtaining high yield and ee (Hamada, Miura, Kumobayashi, Matsuda, Harada, & Nakamura, 2001).

Process Intensification and Scale-up for Drug Intermediates

Significant research has been conducted on the process intensification and scale-up for producing (S)-1-(2-chlorophenyl)ethanol, a key intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. One study used Escherichia coli cells for bioreduction, achieving a high yield and ee in a multi-gram scale, demonstrating an economically viable production method (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).

Catalytic Dechlorination and Detoxification

Research has also been conducted on the catalytic reductive dechlorination and detoxification of 1-(2-chlorophenyl) ethanol (a related compound) using Pd/Fe bimetal, aiming to reduce its toxicity in pharmaceutical manufacturing waste. This process showed potential for reducing toxicological effects in wastewater treatment (Zhou, Wang, & Sheng, 2010).

Enzymatic Synthesis and Cloning for Chiral Alcohols

The enzymatic synthesis and cloning of ketoreductases for the preparation of chiral alcohols like (S)-2-chloro-1-(3-chlorophenyl)-ethanol have been explored. This approach is crucial for producing high-purity chiral intermediates required in anticancer programs (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-amino-2-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALZSHRJUMADMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-chlorophenyl)ethanol

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